molecular formula C17H17BrN2O2 B2440799 (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903247-11-9

(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2440799
CAS RN: 1903247-11-9
M. Wt: 361.239
InChI Key: QAMMSSCNDYOUSW-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group, a pyrrolidinyl group, and a methanone group . The exact structure would require more detailed analysis or experimental data.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 254.12 . Other physical and chemical properties such as melting point, boiling point, and solubility would require more detailed analysis or experimental data.

Scientific Research Applications

Heterocyclic Chemistry and New Molecular Structures

Research into novel annulated products from aminonaphthyridinones shows the development of new heterocyclic systems, demonstrating typical pyrrole-type reactivity at specific positions. This involves the study of compounds with structural similarities to (4-Bromophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, underlining the importance of such structures in synthesizing new chemical entities (Deady & Devine, 2006).

Synthesis and Reactions of Pyridine Derivatives

Studies on the synthesis and reactions of pyridine derivatives, including methanones, reveal insights into bromination reactions under various conditions. This is particularly relevant for understanding the behavior of similar structures in chemical synthesis and potential applications in drug development (Zav’yalova et al., 2009).

Catalysis and Organocatalysts

Research into zwitterionic salts as organocatalysts for transesterification reactions includes the study of pyrrolidinopyridine derivatives. This area of research demonstrates the potential application of such compounds in catalysis, particularly in organic synthesis and industrial chemistry (Ishihara et al., 2008).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of related compounds provides valuable insights into the structural attributes and stability of such molecules. This research is critical for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Lakshminarayana et al., 2009).

Pharmaceutical and Biological Applications

The synthesis and evaluation of pyridine derivatives for antimicrobial activity demonstrate the potential of similar structures in developing new pharmaceutical agents. Such research is crucial for finding new compounds with specific biological activities (Bogdanowicz et al., 2013).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

(4-bromophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12-3-2-4-16(19-12)22-15-9-10-20(11-15)17(21)13-5-7-14(18)8-6-13/h2-8,15H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMSSCNDYOUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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